Potassium ionophore II
Overview
Description
Potassium ionophore II is a chemical compound that facilitates the transport of potassium ions across lipid membranes. This compound is particularly significant in the field of analytical chemistry, where it is used in ion-selective electrodes to measure potassium ion concentrations with high specificity and sensitivity .
Mechanism of Action
Target of Action
Potassium Ionophore II, also known as Bis[(benzo-15-crown-5)-4’-ylmethyl] pimelate or BB15C5 , is primarily targeted towards potassium ions (K+) within cells . It is a chemical species that reversibly binds ions . Many ionophores are lipid-soluble entities that transport ions across the cell membrane .
Mode of Action
This compound operates by reversibly binding to potassium ions and facilitating their transport across cell membranes . This is achieved through the formation of a complex with the potassium ion, effectively shielding the ion’s charge and allowing it to pass through the hydrophobic interior of the lipid membrane .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By facilitating the transport of potassium ions across cell membranes, it influences the balance of ions within the cell . This can have downstream effects on various cellular processes, including signal transduction, hormone and neurotransmitter release, muscle contraction, cardiac function, and cell proliferation .
Result of Action
The primary result of this compound’s action is the facilitated transport of potassium ions across cell membranes . This can influence a variety of cellular processes, potentially leading to changes in cell signaling, hormone release, muscle contraction, and other cellular functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the ionophore’s selectivity and efficiency . Additionally, the physical and chemical properties of the environment, such as temperature and pH, could potentially influence the stability and efficacy of the ionophore .
Biochemical Analysis
Biochemical Properties
Potassium Ionophore II plays a significant role in biochemical reactions. It interacts with various biomolecules, primarily potassium ions, and facilitates their transport across cell membranes . This interaction is reversible and is driven by the concentration gradient of potassium ions across the membrane .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering the concentration of potassium ions within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that the potassium content of human cells significantly changes when their cellular pluripotency changes .
Molecular Mechanism
It forms a complex with potassium ions and shields their charge, allowing them to pass through the hydrophobic interior of the lipid membrane . This mechanism enables this compound to transport potassium ions across cell membranes without the need for a protein pore .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the potassium nanoprobes exhibited a dynamic range between 1 μM to 10 mM
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, there is species-specific variability in the median lethal dose for ionophores, and horses, birds, sheep, pigs, dogs, cats, and rats are particularly sensitive to ionophore toxicity .
Metabolic Pathways
This compound is involved in the metabolic pathways that regulate the concentration of potassium ions within cells . It interacts with various enzymes and cofactors to facilitate the transport of potassium ions across cell membranes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with potassium ions . It forms a complex with potassium ions and transports them across cell membranes, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it facilitates the transport of potassium ions across the membrane . The localization of this compound can influence its activity or function, as the formation of polar assemblies potentiates the electron flux through the complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium ionophore II is typically synthesized through organic synthesis techniques involving the formation of a macrocyclic structure that can selectively bind potassium ions. The synthesis often involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final ionophore structure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis processes. These processes are optimized for yield and purity, often employing automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Potassium ionophore II primarily undergoes ion-exchange reactions. In these reactions, the ionophore binds to a potassium ion and transports it across a lipid membrane, releasing it on the other side in exchange for another ion .
Common Reagents and Conditions: The ion-exchange reactions involving this compound typically occur in aqueous solutions containing potassium ions. The presence of a lipid membrane or a polymer matrix is essential for the ionophore to function effectively .
Major Products: The primary product of these reactions is the complex formed between the potassium ion and the ionophore. This complex can be detected and measured using ion-selective electrodes .
Scientific Research Applications
Potassium ionophore II has a wide range of applications in scientific research:
Biology: Employed in studies of cellular ion transport mechanisms and membrane potential regulation.
Medicine: Utilized in clinical diagnostics to monitor potassium levels in blood and other physiological fluids.
Industry: Applied in environmental monitoring to detect potassium ion concentrations in water samples.
Comparison with Similar Compounds
Valinomycin: Another potassium ionophore known for its high selectivity for potassium ions.
Crown Ethers: These compounds also selectively bind to potassium ions and are used in ion-selective electrodes.
Rifamycin: Recently used as an ionophore in potassium-selective electrodes.
Uniqueness of Potassium Ionophore II: this compound is unique due to its high selectivity for potassium ions, relatively low cost, and effective performance in various analytical applications. Its ability to form stable complexes with potassium ions makes it a valuable tool in both research and industrial settings .
Properties
IUPAC Name |
bis(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl) heptanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O14/c38-36(50-28-30-6-8-32-34(26-30)48-24-20-44-16-12-40-10-14-42-18-22-46-32)4-2-1-3-5-37(39)51-29-31-7-9-33-35(27-31)49-25-21-45-17-13-41-11-15-43-19-23-47-33/h6-9,26-27H,1-5,10-25,28-29H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZRCLYZVSXCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)COC(=O)CCCCCC(=O)OCC3=CC4=C(C=C3)OCCOCCOCCOCCO4)OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404322 | |
Record name | Potassium ionophore II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69271-98-3 | |
Record name | Potassium ionophore II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium ionophore II | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that Potassium ionophore II, a commercially available long-chain hydrocarbon, may not be the ideal choice for developing efficient ISEs and synthetic ion transporters. Why is that the case, and how does this relate to the properties of this compound?
A1: [] The research indicates that while incorporating long-chain hydrocarbons like this compound into crown ethers can increase lipophilicity, a desirable trait for ISEs and ion transporters, it can also hinder the carrier's mobility. This reduced mobility can negatively impact the performance of these systems. The ideal scenario involves incorporating rigid and compact hydrocarbons like xanthene or cubane, which enhance lipophilicity without significantly compromising mobility.
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